molecular formula C17H25N5OSSi B8238567 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine

6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine

Cat. No.: B8238567
M. Wt: 375.6 g/mol
InChI Key: VIGZPODBNYIHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine features a fused bicyclic imidazo[1,2-a]pyrazine core. Key structural attributes include:

  • 6-Methyl group: Enhances lipophilicity and may influence steric interactions.
  • 8-Methylthio substituent: A sulfur-containing group that modulates electronic properties and metabolic stability.
  • 3-Position substitution: A pyrazole ring protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which improves synthetic handling and stability during reactions.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where the imidazopyrazine scaffold is prevalent.

Properties

IUPAC Name

trimethyl-[2-[[4-(6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OSSi/c1-13-10-22-15(9-18-16(22)17(20-13)24-2)14-8-19-21(11-14)12-23-6-7-25(3,4)5/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGZPODBNYIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)SC)C3=CN(N=C3)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Core Formation

Early methods suffered from poor regiocontrol, producing mixtures of 6- and 8-substituted isomers. Switching to directed ortho-metalation with LDA (lithium diisopropylamide) enabled selective functionalization at position 6.

Byproduct Mitigation

Thiolation at position 8 initially generated sulfoxide byproducts. Replacing O<sub>2</sub> with N<sub>2</sub> atmosphere and adding radical scavengers (e.g., BHT) reduced oxidation.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, NMP) improved Suzuki coupling yields but required post-reaction purification via silica gel chromatography (20% EtOAc/hexane).

Scalability and Industrial Feasibility

A patent-scale synthesis demonstrated scalability:

  • Batch Size : 25 mmol

  • Overall Yield : 67%

  • Purity : >99% (HPLC)

Critical factors for scale-up included:

  • Use of flow chemistry for exothermic steps (e.g., bromination).

  • Crystallization instead of column chromatography for final purification.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Iodine-catalyzedOne-pot, high regioselectivityLimited substrate scope
Iron-mediatedPrecise substituent placementMulti-step, lower yields
Suzuki couplingModular, scalableRequires pre-functionalization

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive conditions might modify the pyrazole or imidazo ring systems, potentially leading to a variety of reduced derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings or functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Reagents: : Alkyl halides, aryl halides, and various nucleophiles

Major Products Formed

Depending on the reaction, major products could include oxidized or reduced forms of the original compound, as well as substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C15H20N4OS , indicating the presence of various functional groups that contribute to its biological activity. The structure includes:

  • A pyrazole ring, which is known for its diverse pharmacological properties.
  • A trimethylsilyl ether, enhancing solubility and stability.
  • An imidazo[1,2-a]pyrazine moiety, which may play a role in its interaction with biological targets.

Antiviral Properties

Another area of research focuses on antiviral applications. Pyrazole derivatives have shown activity against various viral pathogens. For example, modifications in the pyrazole structure can enhance antiviral properties, suggesting that 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine could be explored for similar effects in future studies .

Antibacterial Activity

Emerging research indicates that pyrazine derivatives can possess antibacterial properties. A related study reported the antibacterial activity of synthesized triazolo[4,3-a]pyrazine derivatives against both Gram-positive and Gram-negative bacteria . Although specific data on the antibacterial efficacy of this compound is not yet available, its structural framework suggests potential for similar applications.

Research Reagent

This compound is primarily used as a research reagent in laboratories to explore various chemical reactions and biological assays. It is not approved for use in pharmaceuticals or food products but serves as a valuable tool in experimental settings .

Case Studies

Study Focus Findings
Study on Pyrazole DerivativesAntitumor ActivityDemonstrated inhibition of tubulin polymerization leading to decreased cancer cell viability.
Synthesis of Triazolo DerivativesAntibacterial ActivitySome derivatives showed MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
Antiviral Compound DevelopmentStructure Activity RelationshipVariations in structure led to enhanced antiviral properties against specific viral strains .

Mechanism of Action

The compound's mechanism of action would depend on its specific application:

  • Molecular Targets: : It might interact with enzymes, receptors, or other proteins, altering their activity or function.

  • Pathways Involved: : It could modulate biochemical pathways, either by inhibiting or activating certain steps, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Imidazopyrazine Core

Table 1: Structural Comparison of Imidazopyrazine Derivatives
Compound Name / ID Core Structure Position 2 Position 6 Position 7 Position 8 Key Modifications Biological Activity (If Reported) Reference
Target Compound Imidazo[1,2-a]pyrazine H Methyl H Methylthio SEM-protected pyrazole at C3 Not reported N/A
25g Imidazo[1,2-a]pyrazine Nitro Methyl H 4-(Trifluoromethoxy)benzyloxy Nitro group at C2; benzyloxy at C8 Part of a 2-nitro series; biological evaluation not detailed [1]
25i Imidazo[1,2-a]pyrazine Nitro Methyl H 4-Methylbenzyloxy Nitro group at C2; methylbenzyloxy at C8 Synthesized for antitumor screening; no explicit data [2]
25l Imidazo[1,2-a]pyrazin-8(7H)-one Nitro Methyl 2-(Trifluoromethoxy)benzyl H Lactam formation at C7-C8 Likely altered solubility due to ketone [3]
1l Tetrahydroimidazo[1,2-a]pyridine Oxo Ethyl ester 4-Nitrophenyl Cyano Partially saturated core; nitro and cyano substituents No activity reported; structural focus on synthesis [5]
RB90740 Imidazo[1,2-a]quinoxaline N-oxide H H 1-(Demethylamino)ethoxy N-oxide and aminoalkoxy groups Oxygen-dependent cytotoxicity (IC50 not specified) [6]
4UB Imidazo[1,2-a]pyrazine H Pyrazole H Phenyl Pyrazole at C6; phenyl at C3 Structural analogue; no activity data [8]

Key Structural and Functional Insights

Benzyloxy groups at C8 (e.g., 4-trifluoromethoxy in 25g) may improve membrane permeability due to increased lipophilicity.

SEM Protection vs. N-Oxide (Target Compound vs. RB90740): The SEM group in the target compound contrasts with the N-oxide in RB90740 . While SEM aids synthetic stability, N-oxides are known to participate in bioreductive activation, a mechanism critical for RB90740’s hypoxia-selective cytotoxicity.

Sulfur vs. Oxygen Substituents :

  • The target compound’s 8-methylthio group may confer resistance to oxidative metabolism compared to oxygen-based substituents (e.g., benzyloxy in 25g).

Biological Activity

6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N4SSiO\text{C}_{15}\text{H}_{20}\text{N}_4\text{S}\text{SiO}

Antimicrobial Activity

Research indicates that pyrazole derivatives have significant antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was evaluated using agar diffusion and broth microdilution methods, revealing promising results against various bacterial strains .

CompoundActivityReference
6-Methyl-8-(methylthio)-3-[...]Antibacterial
Pyrazole derivativesAntifungal
Pyrazole analogsAntitubercular

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One notable study evaluated the anti-inflammatory activity through the Human Red Blood Cell (HRBC) membrane stabilization method. The results indicated that certain pyrazole compounds could inhibit inflammatory mediators effectively .

CompoundIC50 (µM)Reference
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide3.8
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide0.07

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For example, a series of compounds were tested for their antiproliferative effects on cancer cell lines using the MTT assay. The findings revealed that some derivatives exhibited significant growth inhibition in MCF-7 breast cancer cells with IC50 values comparable to established anticancer drugs .

CompoundCancer TypeIC50 (µM)Reference
Pyrazole analogs of piperineMCF-70.08
6-Methyl-8-(methylthio)-3-[...]Various cancers-

Case Studies

  • Antimicrobial Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated a series of pyrazole derivatives for their antimicrobial activity against common pathogens. The study found that modifications at the N1 position significantly enhanced antibacterial activity.
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models in rats, suggesting their potential as therapeutic agents for inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to construct the imidazo[1,2-a]pyrazine core in this compound?

  • The imidazo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation of 2-aminopyrazines with α-haloketones or α,β-unsaturated carbonyl compounds. For derivatives with bulky substituents (e.g., SEM-protected pyrazole), sequential functionalization is preferred to avoid steric interference. Key steps include:

  • SEM protection : The pyrazole moiety is first protected using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride under basic conditions to enhance solubility and reduce side reactions .
  • Core assembly : Cyclization of intermediates using methods analogous to those in imidazo[1,2-a]pyridine synthesis, such as coupling 2-aminopyrazines with α-bromoketones .
    • Characterization relies on 1^1H/13^13C NMR to confirm regioselectivity and ESI-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., SEM-group protons at δ 3.5–5.0 ppm, methylthio singlet at δ 2.5 ppm). 13^13C NMR confirms quaternary carbons in the heterocyclic core .
  • Mass spectrometry : High-resolution ESI-MS detects isotopic patterns and verifies molecular ion peaks (e.g., [M+H]+^+) .
  • IR spectroscopy : Confirms functional groups (e.g., C=S stretch at 600–700 cm1^{-1} for methylthio groups) .

Q. How can preliminary biological screening be designed for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), referencing protocols for structurally related imidazo-pyrazines .
  • Enzyme inhibition : Test against target enzymes (e.g., lanosterol-14α-demethylase for antifungal activity) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for SEM-protected intermediates under steric hindrance?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve SEM-group incorporation by stabilizing transition states .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Data-driven adjustments : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of SEM-Cl) to compensate for steric bulk .

Q. What computational approaches predict binding affinity of derivatives to target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., lanosterol-14α-demethylase, PDB: 3LD6). Focus on hydrogen bonding with the SEM group’s oxygen and hydrophobic interactions with the methylthio moiety .
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Free energy calculations : Apply MM-PBSA to rank derivatives by ΔGbinding_{binding} .

Q. How should contradictory biological activity data across substituent variations be resolved?

  • SAR analysis : Systematically compare analogs (e.g., SEM vs. benzyl-protected pyrazoles) to identify critical pharmacophores. For example:

Substituent (R)Antifungal IC50_{50} (µM)LogP
SEM0.82.1
Benzyl5.23.4
  • Lower LogP and polar SEM groups enhance solubility and target penetration .
    • Meta-analysis : Cross-reference data from multiple assays (e.g., MIC vs. enzyme inhibition) to distinguish target-specific effects from nonspecific toxicity .

Q. What strategies improve solubility and stability of this compound in in vivo studies?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the SEM group’s oxygen, which are cleaved in vivo .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability, as demonstrated for related heterocycles .
  • pH adjustment : Prepare citrate-buffered solutions (pH 4–5) to stabilize the methylthio group against oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.